molecular formula C7H4IN3O2 B1448270 3-Iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid CAS No. 1221288-26-1

3-Iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

Cat. No.: B1448270
CAS No.: 1221288-26-1
M. Wt: 289.03 g/mol
InChI Key: CUTUNPSLNLUDSY-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid: is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the 3rd position and a carboxylic acid group at the 5th position of the pyrazolo[3,4-B]pyridine core.

Scientific Research Applications

Chemistry: 3-Iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It is used to investigate the interactions of pyrazolopyridine derivatives with various biological targets .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being explored for its activity against various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives are employed in the formulation of new drugs and crop protection agents .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H320, H335 . Precautionary measures include P202, P233, P261, P264, P270, P271, P280, P302, P304, P305, P312, P330, P338, P340, P351, P352, P362, P403 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid typically involves the iodination of a preformed pyrazolopyridine core. One common method includes the treatment of diphenylhydrazone and pyridine with iodine, followed by cyclization to form the pyrazolopyridine ring . Another approach involves the use of 1-phenyl-3-methyl-5-amino-pyrazole, which is treated with 1,3-diketones in glacial acetic acid to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

    1H-Pyrazolo[3,4-B]pyridine: The parent compound without the iodine and carboxylic acid substituents.

    3-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid: A similar compound with a methyl group instead of an iodine atom.

    3-Chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid: A derivative with a chlorine atom instead of iodine.

Uniqueness: 3-Iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity. The iodine atom can participate in specific interactions with biological targets, making this compound particularly valuable in medicinal chemistry .

Properties

IUPAC Name

3-iodo-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-5-4-1-3(7(12)13)2-9-6(4)11-10-5/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTUNPSLNLUDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901224694
Record name 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221288-26-1
Record name 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221288-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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